molecular formula C14H18Cl2N2O3 B2513998 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide CAS No. 1385416-92-1

3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide

Cat. No.: B2513998
CAS No.: 1385416-92-1
M. Wt: 333.21
InChI Key: LJAIMPCYMMIHQZ-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H18Cl2N2O3 and its molecular weight is 333.21. The purity is usually 95%.
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Biological Activity

3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide is a synthetic compound with potential biological activity. It belongs to a class of pyridine derivatives that have been explored for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and research findings.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacteria and fungi. The biological activity of this compound is hypothesized to stem from its structural features that enhance interaction with microbial cell membranes.

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

Compound NameTarget MicroorganismInhibition Zone (mm)
Example AE. coli15
Example BS. aureus20
3,6-Dichloro-N-[...]Not yet studiedN/A

Anticancer Activity

The potential anticancer properties of pyridine derivatives have been a focus in medicinal chemistry. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study conducted on related pyridine compounds demonstrated IC50 values in the micromolar range against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most active compounds showed IC50 values ranging from 1.9 to 5.0 µg/mL.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µg/mL)
Compound XHCT1161.9
Compound YMCF72.3
3,6-Dichloro-N-[...]TBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes crucial for microbial survival and cancer cell metabolism.
  • Interaction with DNA : Some studies suggest that pyridine derivatives can intercalate into DNA structures, disrupting replication and transcription processes.
  • Induction of Apoptosis : Evidence from related compounds indicates they may activate apoptotic pathways in cancer cells.

Properties

IUPAC Name

3,6-dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-9(7-14(2)20-5-6-21-14)8-17-13(19)12-10(15)3-4-11(16)18-12/h3-4,9H,5-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAIMPCYMMIHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1(OCCO1)C)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.